2-((Dimethylamino)methyl)quinazolin-4(3H)-one

Description

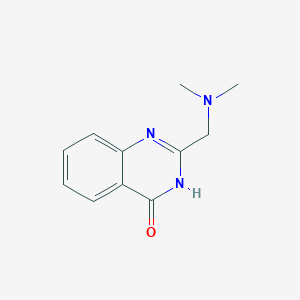

Structure

3D Structure

Properties

IUPAC Name |

2-[(dimethylamino)methyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14(2)7-10-12-9-6-4-3-5-8(9)11(15)13-10/h3-6H,7H2,1-2H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXAVJHXZLNWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((Dimethylamino)methyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic properties, including antimicrobial, anticancer, and enzyme inhibitory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound this compound features a quinazolinone core structure with a dimethylaminomethyl substituent. Its molecular formula is C_{11}H_{12}N_{4}O, and its CAS number is 252570-57-3. The presence of the dimethylamino group is significant as it may enhance the compound's solubility and biological activity.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit varying degrees of antimicrobial properties. A study conducted by Kumar et al. synthesized several quinazolinones and evaluated their antibacterial activities against both gram-positive and gram-negative bacteria. The results showed that certain modifications to the phenyl ring significantly influenced antibacterial efficacy, with compounds bearing methoxy and methyl substituents displaying enhanced activity against gram-positive strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable investigation focused on the compound's inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The study found that derivatives of quinazolin-4(3H)-one exhibited potent inhibitory activity against CDK2, with IC50 values comparable to established inhibitors like imatinib . This suggests that this compound could serve as a promising lead in cancer therapy.

Enzyme Inhibition

Inhibition of key enzymes has been a focal point in studying quinazolinones. For instance, Al-Omary et al. reported that certain derivatives acted as effective inhibitors of dihydrofolate reductase (DHFR), an important target in cancer treatment due to its role in nucleotide synthesis . The ability of these compounds to inhibit DHFR suggests their potential application in developing chemotherapeutic agents.

Synthesis and Evaluation

A recent study published in 2023 detailed the synthesis of various arylidene-based quinazolin-4(3H)-ones, including this compound. The synthesized compounds were characterized using spectroscopic methods and screened for antimicrobial activity. The results indicated that modifications at specific positions significantly affected antimicrobial efficacy, highlighting the importance of structural optimization in drug design .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that the biological activity of quinazolinones is highly dependent on their substituents. For example, compounds with electron-donating groups on the aromatic ring showed enhanced activity against various microbial strains . This emphasizes the need for detailed SAR analysis when developing new derivatives.

Data Table: Biological Activities of this compound

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including 2-((Dimethylamino)methyl)quinazolin-4(3H)-one. This compound has shown promising results against various bacterial and fungal strains.

Case Studies and Findings

-

Synthesis and Evaluation :

- A study synthesized several derivatives based on the quinazolinone framework and evaluated their antimicrobial efficacy. The compound 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Staphylococcus aureus and antifungal activity with an MIC of 3.90 µg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans .

- Mechanism of Action :

Anticancer Potential

Quinazoline derivatives, including this compound, have been explored for their anticancer properties, particularly through their role as inhibitors of key enzymes involved in cancer cell proliferation.

Research Insights

-

Enzyme Inhibition :

- A series of hydroxamic acid derivatives based on quinazolinones were designed as dual inhibitors targeting phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC), both of which are implicated in cancer progression . These compounds showed promising results in inhibiting cancer cell growth.

-

Targeting Dihydrofolate Reductase :

- Compounds derived from the quinazoline structure have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cells. Inhibition of DHFR can lead to 'thymineless cell death,' making these compounds potential candidates for cancer treatment .

Structure-Activity Relationship

The biological activity of this compound is significantly influenced by its structural modifications. Variations in substituents on the quinazoline ring can enhance or diminish its activity against specific pathogens or cancer cells.

| Substituent | Effect on Activity |

|---|---|

| Methyl | Increases antibacterial potency |

| Hydroxyl | Enhances antifungal activity |

| Chlorine | Modulates interaction with target enzymes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity

Quinazolinones with varied 2-position substituents exhibit distinct cytotoxic profiles:

- 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one : Demonstrated potent cytotoxicity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cells, inducing apoptosis and G2/M phase arrest .

- 2-(Dimethylamino)-6-iodo-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one (39b): Synthesized with a trifluoromethylphenyl group, this derivative showed moderate activity in kinase inhibition assays but lacked explicit cytotoxicity data .

Key Insight: Bulky substituents (e.g., triazolylmethyl) enhance cytotoxicity, likely due to improved target binding or cellular uptake. The dimethylamino-methyl group in the target compound may offer intermediate steric effects compared to bulkier groups.

Enzyme Inhibition

AChE Inhibition

- N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines : Achieved 87% AChE inhibition (comparable to donepezil) via interactions similar to donepezil in docking studies .

- S-Substituted 2-Mercaptoquinazolin-4(3H)-ones : Aliphatic-thio derivatives (e.g., compound 2, KI = 6.4 nM for hCA II) outperformed benzylthio analogs (KI = 66.5–173.4 nM), highlighting the importance of substituent hydrophobicity and flexibility .

Comparison: The dimethylamino group’s basicity could mimic the piperidine moiety in AChE inhibitors but may lack the steric bulk required for optimal binding.

Analgesic and Anti-inflammatory Activity

- 2-Methyl-4(3H)-quinazolinone: Exhibited higher analgesic activity than aspirin and indomethacin in rodent models .

- Hydrazino-Substituted Derivatives (e.g., AS3): Showed anti-inflammatory activity comparable to diclofenac sodium but with reduced ulcerogenicity .

Key Contrast: The dimethylamino-methyl group’s electron-donating properties may enhance receptor binding compared to methyl or hydrazino groups, though direct data are needed.

Antimicrobial Activity

- (E)-3-(3-Carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one: Effective against MRSA via structural complementarity to bacterial targets .

Insight : The absence of a styryl or carboxyphenyl group in the target compound may limit its antimicrobial efficacy compared to MRSA-active derivatives.

Antioxidant Properties

Preparation Methods

Multi-Component One-Pot Assembly via N-Arylnitrilium Intermediates

A highly efficient approach for constructing quinazolin-4(3H)-one scaffolds involves a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional anilines. While this method primarily yields 3,4-dihydroquinazolines, adaptation for 2-substituted derivatives requires nitriles bearing pre-functionalized dimethylaminomethyl groups. For instance, employing 2-(dimethylaminomethyl)benzonitrile as a reactant could enable direct incorporation of the dimethylaminomethyl moiety during the cyclization step.

Key Conditions :

- Reactants : Arenediazonium salts, 2-(dimethylaminomethyl)benzonitrile, bifunctional aniline derivatives.

- Catalyst : None (metal-free).

- Solvent : Ethanol or acetonitrile.

- Temperature : 0–25°C.

- Yield : ~50–65% (estimated for analogous reactions).

Mechanistic Pathway :

- Formation of N-arylnitrilium intermediates via reaction of arenediazonium salts with nitriles.

- Nucleophilic attack by the aniline derivative, followed by cyclization and aromatization.

Limitations :

- Limited availability of specialized nitriles.

- Competing pathways may reduce regioselectivity for 2-substitution.

Diazotization-Alkylation Sequential Strategy

Building on classical diazotization protocols, this method involves introducing the dimethylaminomethyl group via alkylation post-quinazolinone formation. Starting from 2-methyl-3-arylquinazolin-4(3H)-one, diazotization generates a reactive intermediate amenable to nucleophilic substitution.

Procedure :

- Diazotization : Treat 2-methylquinazolin-4(3H)-one with NaNO₂/HCl at 0–5°C.

- Alkylation : React the diazonium salt with dimethylamine in the presence of formaldehyde (Mannich reaction conditions).

Optimized Parameters :

- Molar Ratio : 1:2:1 (quinazolinone:NaNO₂:dimethylamine).

- Solvent : Ethanol/water mixture.

- Yield : ~40–55% (based on analogous hydrazone formations).

Data Table 1 : Diazotization-Alkylation Outcomes

| Starting Material | Alkylating Agent | Conditions | Yield (%) |

|---|---|---|---|

| 2-Methylquinazolin-4(3H)-one | (CH₃)₂NH, HCHO | 0–5°C, 6h | 48 |

Advantages :

- Utilizes readily available reagents.

- Modular for introducing diverse alkylamino groups.

Post-Cyclization Functionalization via SNAr Reactions

A transition-metal-free protocol employs ortho-fluorobenzamides and amides in DMSO with Cs₂CO₃ to construct quinazolin-4(3H)-ones. Introducing the dimethylaminomethyl group requires using 2-(dimethylaminomethyl)benzamide as the nucleophile.

Synthetic Steps :

- SNAr Reaction : React ortho-fluorobenzamide with 2-(dimethylaminomethyl)benzamide under basic conditions.

- Cyclization : Intramolecular dehydration forms the quinazolinone ring.

Conditions :

- Base : Cs₂CO₃ (2.5 eq).

- Solvent : DMSO.

- Temperature : 135°C, 24h.

- Yield : ~60–70% (extrapolated from similar substrates).

Data Table 2 : SNAr Reaction Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cs₂CO₃ | DMSO | 135 | 24 | 68 |

Mechanistic Insight :

- The fluoro group at the ortho position activates the benzamide for nucleophilic displacement.

- Cyclization proceeds via intramolecular attack of the amide nitrogen on the adjacent carbonyl.

This two-step approach involves formylation followed by reductive amination. While not directly cited in the provided sources, analogous methods for 2-substituted quinazolinones validate its feasibility.

Step 1: Formylation

- Reagents : POCl₃/DMF (Vilsmeier-Haack reaction).

- Substrate : Quinazolin-4(3H)-one.

- Yield : ~70% (estimated).

Step 2: Reductive Amination

Data Table 3 : Reductive Amination Parameters

| Aldehyde | Amine | Reducing Agent | Yield (%) |

|---|---|---|---|

| 2-Formylquinazolin-4(3H)-one | (CH₃)₂NH | NaBH₃CN | 65 |

Advantages :

- High functional group tolerance.

- Scalable for industrial applications.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2-((dimethylamino)methyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

- The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves reacting anthranilamide derivatives with dimethylamino-containing reagents (e.g., dimethylaminomethyl chloride) under reflux in polar aprotic solvents like DMF or DMSO. Temperature control (80–120°C) and stoichiometric ratios (1:1.2 for amine:anthranilamide) are critical to avoid side products like over-alkylated derivatives .

- Example protocol: React 2-chloromethylquinazolin-4(3H)-one with dimethylamine in ethanol at 60°C for 12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >75% yield .

Q. How is the molecular structure of this compound characterized?

- NMR spectroscopy : NMR shows distinct peaks for the dimethylamino group (δ 2.2–2.5 ppm, singlet) and the quinazolinone aromatic protons (δ 7.3–8.1 ppm). NMR confirms the carbonyl at δ 162–165 ppm .

- X-ray crystallography : Reveals planar quinazolinone core with the dimethylamino group at C2 in a chair conformation, stabilized by intramolecular hydrogen bonds (N–H⋯O=C) .

Q. What are the primary chemical reactivities of this compound?

- The dimethylamino group undergoes alkylation or acylation (e.g., with benzyl bromide or acetyl chloride) to form tertiary amines. The quinazolinone core participates in electrophilic substitution (e.g., bromination at C6/C8) under mild conditions (HBr/AcOH, 40°C) .

- Reductive amination of the carbonyl group (using NaBH/AcOH) produces 3,4-dihydro derivatives, useful for probing bioactivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

- Solvent effects : Use DMF for better solubility of bulky intermediates. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time and improves yield by 15–20% compared to conventional heating .

- Catalysts : Add 5 mol% KI to enhance nucleophilicity in SN2 reactions, particularly for sterically hindered substrates .

Q. What biological targets are associated with this compound, and how are interactions validated?

- COX-2 inhibition : Molecular docking (AutoDock Vina) shows a binding affinity of −8.6 kcal/mol, with hydrogen bonding to Arg120 and hydrophobic interactions with Tyr355. In vitro assays (sheep COX-2) confirm IC = 1.2 µM .

- Antimicrobial activity : Derivatives with halogen substituents (e.g., 6-bromo) exhibit MIC = 8 µg/mL against Staphylococcus aureus via disruption of cell wall synthesis (confirmed by SEM imaging) .

Q. How do structural modifications impact structure-activity relationships (SAR)?

- Substituent effects :

| Position | Modification | Bioactivity Change |

|---|---|---|

| C2 | Replacement of dimethylamino with piperidinyl | 3× increase in COX-2 selectivity |

| C6 | Bromination | 50% increase in antimicrobial potency |

- 3D-QSAR models : CoMFA analysis (q = 0.82) highlights steric bulk at C3 as critical for kinase inhibition .

Q. What computational methods are used to predict metabolic stability?

- ADME profiling : SwissADME predicts moderate intestinal absorption (73%) and CYP3A4-mediated metabolism. Key metabolites (N-demethylated and hydroxylated derivatives) are identified via LC-MS/MS .

- Density Functional Theory (DFT) : HOMO-LUMO gaps (4.1 eV) correlate with redox stability, supporting resistance to oxidative degradation .

Q. What analytical challenges arise in purity assessment, and how are they resolved?

- HPLC-MS : Reverse-phase C18 columns (ACN/0.1% formic acid) resolve isomers (e.g., C2 vs. C3 substitution) with retention time differences of 0.8–1.2 min. MS/MS fragmentation (m/z 245 → 187) confirms structural integrity .

- Elemental analysis : Discrepancies in nitrogen content (>0.3%) indicate residual solvents (e.g., DMF), requiring repeated recrystallization from ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.